molecular formula C22H19ClN4O3 B5062135 ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

Cat. No. B5062135
M. Wt: 422.9 g/mol
InChI Key: VFSMXBXFRZKLBN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are synthesized through reactions involving specific reactants such as pyrazole derivatives and chlorophenyl groups. These compounds are of interest due to their structural complexity and potential chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic reactants to form pyrazole derivatives. For instance, a compound was synthesized through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through X-ray diffraction, revealing details such as dihedral angles, bond lengths, and overall conformations. For example, a study reported the crystal structure of a similar compound with detailed analysis of the molecular geometry and intermolecular interactions (Dehua Zhang et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The cyclocondensation reactions are particularly notable for synthesizing pyrazole derivatives, offering high yields and regioselectivity (P. Machado et al., 2011).

Physical Properties Analysis

The physical properties, such as solvability, melting points, and crystal structure, are crucial for understanding the applicability of these compounds. Crystallography studies provide insights into the solid-state structure and physical properties (James E. Johnson et al., 2006).

Chemical Properties Analysis

Chemical properties include reactivity towards various reagents, stability under different conditions, and potential for further functionalization. These properties are essential for determining the compound's applications in synthesis and pharmaceutical development. Studies on similar compounds have explored these aspects through synthetic pathways and reactivity tests (S. Naveen et al., 2021).

Future Directions

Given the biological activity of many pyrazole-containing compounds, this compound could potentially be of interest in medicinal chemistry research. Further studies could explore its synthesis, properties, and potential biological activities .

properties

IUPAC Name

ethyl 4-[[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-2-30-22(29)15-7-9-18(10-8-15)25-21(28)19-14-27(12-4-11-24)26-20(19)16-5-3-6-17(23)13-16/h3,5-10,13-14H,2,4,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSMXBXFRZKLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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